molecular formula C8H8Cl2F3N B7721270 (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride CAS No. 336105-42-1

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride

Cat. No.: B7721270
CAS No.: 336105-42-1
M. Wt: 246.05 g/mol
InChI Key: RZJUXIWKZNYCAS-FJXQXJEOSA-N
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Description

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chiral center, a trifluoromethyl group, and a chlorophenyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine.

    Chlorination: The starting material is subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The chlorophenyl group contributes to the compound’s binding affinity to its target, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Chloro-DL-phenylalanine
  • 4-Chlorophenylhydrazine

Uniqueness

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride is unique due to its chiral center and trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in the study of chiral interactions in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJUXIWKZNYCAS-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955242
Record name 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-aminato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336105-42-1
Record name 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-aminato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 336105-42-1
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